molecular formula C13H13F3N2O3S B2591337 N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421483-15-9

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2591337
CAS No.: 1421483-15-9
M. Wt: 334.31
InChI Key: CQYIKLQZWRMJLE-UHFFFAOYSA-N
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Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a benzenesulfonamide moiety, along with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethylbenzenesulfonamide moiety is then introduced through a series of substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with desired chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the isoxazole ring may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole ring but differs in the substituents attached to the ring.

    2-(3-methylisoxazol-5-yl)acetonitrile: Another isoxazole derivative with different functional groups.

Uniqueness

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-9-8-11(21-18-9)6-7-17-22(19,20)12-4-2-10(3-5-12)13(14,15)16/h2-5,8,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYIKLQZWRMJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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